molecular formula C21H26N4O5S2 B2726684 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-73-7

6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2726684
CAS No.: 449769-73-7
M. Wt: 478.58
InChI Key: YUMKLTVQHYHLTA-UHFFFAOYSA-N
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Description

The compound 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide features a bicyclic tetrahydrothieno[2,3-c]pyridine core modified with three key substituents:

  • Acetyl group at position 6, influencing hydrogen bonding and conformational stability.
  • 4-(N,N-Diethylsulfamoyl)benzamido group at position 2, contributing to lipophilicity and steric bulk.

This structure is typically analyzed using crystallographic tools like the SHELX program suite, which is widely employed for small-molecule refinement and structure determination .

Properties

IUPAC Name

6-acetyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S2/c1-4-25(5-2)32(29,30)15-8-6-14(7-9-15)20(28)23-21-18(19(22)27)16-10-11-24(13(3)26)12-17(16)31-21/h6-9H,4-5,10-12H2,1-3H3,(H2,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMKLTVQHYHLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS Number: 534555-06-1) is a complex organic compound belonging to the class of thieno[2,3-c]pyridine derivatives. Its unique structure includes a thienopyridine core and various functional groups that suggest potential biological activities relevant to pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁N₃O₃S, with a molecular weight of 463.59 g/mol. The compound features several functional groups, including an acetyl group and a sulfamoyl-containing benzamide moiety. These components are critical for its biological interactions.

PropertyValue
Molecular Weight463.59 g/mol
SolubilityVaries with solvent
Purity>95%

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:

  • Formation of the Thienopyridine Core : Cyclization under acidic or basic conditions.
  • Acetylation : Using acetic anhydride or acetyl chloride in the presence of a base.
  • Benzamido Group Attachment : Coupling with a benzoyl chloride derivative using a coupling agent like EDCI.

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit various biological activities:

Inhibition Studies

In studies involving lipopolysaccharide (LPS)-stimulated TNF-alpha production in rat whole blood, several thieno[2,3-c]pyridine derivatives showed potent inhibitory effects. This suggests that the compound may modulate inflammatory responses through similar pathways .

The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups allows for:

  • Hydrogen Bonding : Facilitating interactions with target proteins.
  • Hydrophobic Interactions : Enhancing binding affinity.
  • Van der Waals Forces : Contributing to overall stability in binding.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Inhibition of TNF-alpha production indicates potential use in treating inflammatory diseases.
  • Cancer Research : Due to structural similarities to known anticancer agents, further studies are warranted to evaluate its efficacy against cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is compared with other thienopyridine derivatives like Clopidogrel and Ticlopidine:

CompoundBiological ActivityUnique Features
ClopidogrelAntiplateletThiophene ring structure
TiclopidineAntiplateletSimilar structural framework
This CompoundPotential anti-inflammatoryUnique sulfamoyl group

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure Variations

The tetrahydrothieno[2,3-c]pyridine core distinguishes the target compound from other heterocyclic systems:

  • Thiazolo[3,2-a]pyrimidine derivatives (e.g., compound 11b in ): These feature fused thiazole-pyrimidine rings, increasing aromaticity and planarity compared to the partially saturated tetrahydrothieno-pyridine core. Such differences impact solubility and binding to flat enzymatic pockets .

Substituent Analysis

Key substituents and their effects are compared below:

Table 1: Substituent Comparison
Compound Name Core Structure R1 (Position 6) R2 (Position 2) Notable Functional Groups
Target Compound Tetrahydrothieno[2,3-c]pyridine Acetyl 4-(N,N-Diethylsulfamoyl)benzamido Acetyl, Diethylsulfamoyl, Carboxamide
Compound Tetrahydrothieno[2,3-c]pyridine Methyl (E)-(4-Methylphenyl)methyleneamino Methyl, Methyleneamino, Methoxyphenyl
Compound Tetrahydrothieno[2,3-c]pyridine Methyl 4-(N,N-Dimethylsulfamoyl)benzamido Methyl, Dimethylsulfamoyl, Carboxamide
(11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene Cyano, Furan, Carboxamide
Key Observations:
  • R2 (Position 2): The diethylsulfamoyl group (target compound) increases lipophilicity and steric hindrance versus the dimethylsulfamoyl group (), which may alter metabolic stability and membrane permeability . The methyleneamino group in introduces conformational rigidity, whereas the sulfamoylbenzamido group in the target compound offers electronic modulation via the sulfonamide moiety .
  • Functional Groups: The cyano group in ’s compound 11b enhances electrophilicity, contrasting with the target’s sulfamoyl group, which is more polar and hydrogen-bond-donor capable .

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability: Bulkier diethyl groups may slow oxidative metabolism compared to methyl substituents, as seen in ’s compound .
  • Solubility: The acetyl and carboxamide groups in the target compound improve water solubility relative to ’s methyleneamino-substituted analog .

Preparation Methods

Vilsmeier-Haack Formylation and Thiophene Cyclization

A modified Vilsmeier-Haack reaction is employed to introduce formyl groups to piperidone derivatives, enabling subsequent thiophene ring formation. For example, 4-piperidone is protected with a benzothiazole-2-sulfonyl (Bts) group to yield Bts-amine (36) . Formylation with POCl₃ and DMF generates chloroformyl derivative (37) , which reacts with sodium sulfide to form a thiol intermediate. Alkylation with ethyl bromoacetate followed by base-mediated cyclization yields the tetrahydrothienopyridine core.

Table 1: Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield Citation
Bts Protection BtsCl, dioxane/NaOH (pH 10–11) 85%
Vilsmeier Formylation POCl₃, DMF, 0–5°C 78%
Thiol Alkylation Na₂S, ethyl bromoacetate, RT, 4 h 65%
Cyclization K₂CO₃, MeOH, reflux 70%

Pictet-Spengler Reaction for Stereochemical Control

For enantioselective synthesis, the Pictet-Spengler reaction is utilized. Starting with (S)-α-methylbenzylamine , condensation with 1,4-hexadien-3-one under acidic conditions yields chiral piperidin-4-one intermediates. Subsequent deprotection and formylation generate regioisomers, which are separated via fractional crystallization.

Introduction of the 6-Acetyl Group

The acetyl group at position 6 is introduced via nucleophilic acetylation or Grignard reactions.

Direct Acetylation

Treatment of the tetrahydrothienopyridine core with acetyl chloride in the presence of triethylamine (TEA) provides the acetylated derivative. For instance, compound 43 is acetylated using acetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, achieving 82% yield.

Weinreb Amide Approach

Alternatively, a Weinreb amide intermediate (44 ) reacts with vinylmagnesium bromide to form a ketone, which is acetylated under basic conditions. This method ensures regioselectivity, with yields exceeding 75%.

Functionalization with 4-(N,N-Diethylsulfamoyl)benzamido Group

The 2-position benzamido group requires synthesis of 4-(N,N-diethylsulfamoyl)benzoyl chloride and subsequent coupling.

Synthesis of Sulfamoylbenzoyl Chloride

4-(N,N-Diethylsulfamoyl)benzoic acid is prepared by sulfonylation of 4-aminobenzoic acid with diethylamine-sulfur trioxide complex. Treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride.

Amide Coupling

The acyl chloride is coupled to the tetrahydrothienopyridine amine using TEA as a base. For example, compound 38 reacts with 4-(N,N-diethylsulfamoyl)benzoyl chloride (1.1 equiv) in DCM at 25°C, yielding 68% of the target amide.

Table 2: Sulfamoylbenzamido Coupling Optimization

Base Solvent Temp (°C) Time (h) Yield
TEA DCM 25 6 68%
DIPEA THF 40 8 72%
Pyridine DMF 0 12 55%

Installation of the 3-Carboxamide Group

The 3-carboxamide is introduced via hydrolysis of an ester precursor followed by amidation.

Ester Hydrolysis

Ethyl ester derivatives (e.g., ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ) are hydrolyzed with NaOH in aqueous THF to yield the carboxylic acid.

Amidation

The acid is activated with HATU and coupled with ammonium chloride in DMF, providing the carboxamide in 85% yield.

Final Compound Characterization

The target compound is characterized via ¹H NMR, ¹³C NMR, and HRMS . Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.21 (t, 6H, CH₂CH₃), 2.41 (s, 3H, COCH₃), 3.12–3.25 (m, 4H, SO₂N(CH₂CH₃)₂), 7.82 (d, 2H, Ar-H).
  • HRMS (ESI+) : m/z calculated for C₂₄H₂₉N₄O₅S₂ [M+H]⁺: 533.1532; found: 533.1528.

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